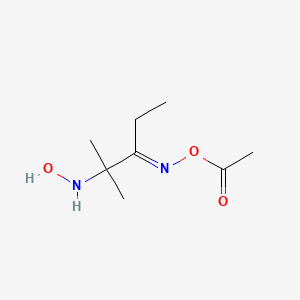![molecular formula C10H18O B13762132 1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]- CAS No. 59637-41-1](/img/structure/B13762132.png)
1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene is an organic compound with the molecular formula C10H18O It is a derivative of butene, featuring a methyl group and a 3-methyl-2-butenyl ether substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene can be achieved through the etherification of 2-methyl-4-hydroxybut-1-ene with 3-methyl-2-buten-1-ol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions to promote the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of 2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity, making the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted ethers or alcohols.
科学研究应用
2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-methyl-4-hydroxybut-1-ene: A precursor in the synthesis of 2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene.
3-methyl-2-buten-1-ol: Another precursor used in the synthesis.
2-methyl-4-[(3-methyl-2-butenyl)oxy]butane: A saturated derivative of the compound.
Uniqueness
2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene is unique due to its specific ether linkage and the presence of both methyl and butenyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
59637-41-1 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
3-methyl-1-(3-methylbut-3-enoxy)but-2-ene |
InChI |
InChI=1S/C10H18O/c1-9(2)5-7-11-8-6-10(3)4/h6H,1,5,7-8H2,2-4H3 |
InChI 键 |
SBKPSGLYGQUMEX-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCOCCC(=C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


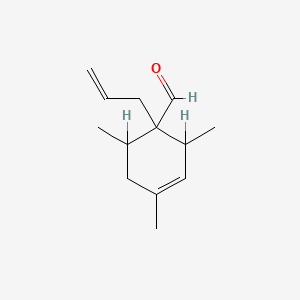
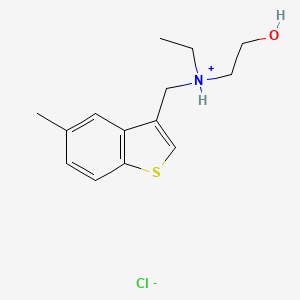
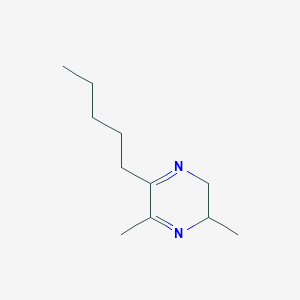
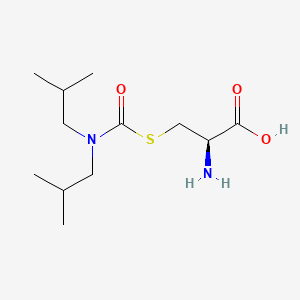
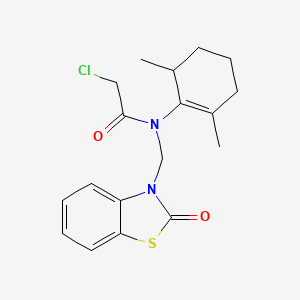
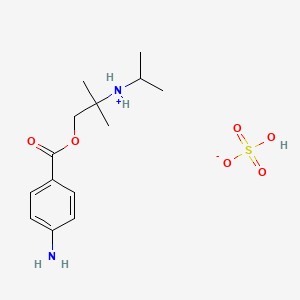
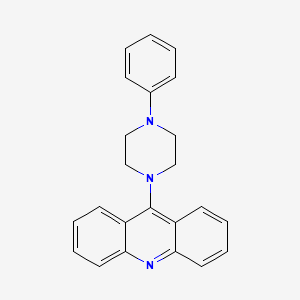
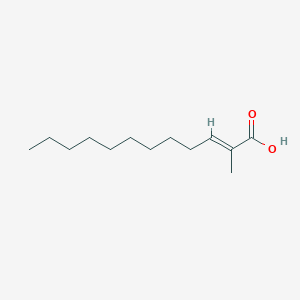
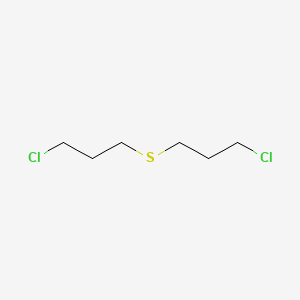
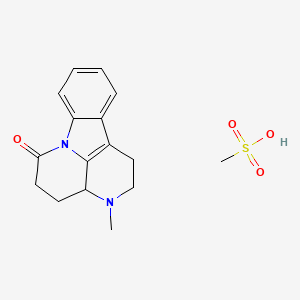
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
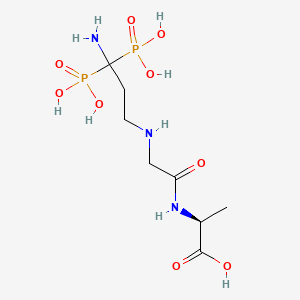
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)
